N-methyl-1-quinolin-5-ylmethanamine
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Overview
Description
Synthesis Analysis
The synthesis of N-methyl-1-quinolin-5-ylmethanamine derivatives has been explored through various methods. One approach involves the rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines and azodicarboxylates, showing efficacy in constructing quinolin-8-ylmethanamine derivatives with potential cytotoxicity against cancer cells (Jeong et al., 2017). Another method includes the palladium-catalyzed intramolecular hydroarylation, leading to the synthesis of N-methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline, highlighting a versatile approach for constructing complex quinoline derivatives (Wei et al., 2013).
Molecular Structure Analysis
The molecular structure of N-methyl-1-quinolin-5-ylmethanamine derivatives has been elucidated using various spectroscopic and crystallographic techniques. For instance, the crystal structure of N-methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline was determined by X-ray single-crystal diffraction, providing insights into the three-dimensional arrangement and confirming the chemical structure (Wei et al., 2013).
Scientific Research Applications
Catalytic Function in Amidation Reactions
N-methyl-1-quinolin-5-ylmethanamine derivatives have been utilized in catalytic processes, particularly in amidation reactions. For instance, rhodium(III)-catalyzed intermolecular amidation with azides via C(sp³)-H functionalization involves the use of these derivatives. This process is significant for its efficiency and the formation of a catalytically competent five-membered rhodacycle, as demonstrated by Wang et al. (2014) in their study published in The Journal of Organic Chemistry (Wang et al., 2014).
Cytotoxic Evaluation in Cancer Research
Research by Jeong et al. (2017) in Chemical Communications highlights the role of N-methyl-1-quinolin-5-ylmethanamine derivatives in cancer research. They conducted a rhodium(III)-catalyzed C(sp³)-H amination reaction of 8-methylquinolines and azodicarboxylates, followed by an evaluation of the cytotoxic effects of these derivatives on human breast adenocarcinoma and prostate adenocarcinoma cells (Jeong et al., 2017).
Role in Synthesis of Chemosensors
The derivatives have also been explored in the synthesis of chemosensors. Li et al. (2014) in Dalton Transactions developed a fluorescent sensor using a quinoline group, which displayed selective sensitivity to Zn(2+) ions. This research is significant for its implications in metal ion detection and differentiation (Li et al., 2014).
Application in the Synthesis of Antiplasmodial Agents
El Sayed et al. (2009) in the Journal of Medicinal Chemistry synthesized chloro- and aminoalkylamino-substituted neocryptolepine derivatives, including N-methyl-1-quinolin-5-ylmethanamine, and evaluated their antiplasmodial activities. The study demonstrated the potential of these compounds in treating malaria, with some derivatives showing promising nanomolar range activities (El Sayed et al., 2009).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-quinolin-5-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11/h2-7,12H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWMVUARPULOKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=NC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405842 |
Source
|
Record name | N-methyl-1-quinolin-5-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-quinolin-5-ylmethanamine | |
CAS RN |
120139-90-4 |
Source
|
Record name | N-methyl-1-quinolin-5-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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